![molecular formula C10H9FN2OS B1483582 1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carbaldehyde CAS No. 2097959-57-2](/img/structure/B1483582.png)
1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carbaldehyde
Overview
Description
1-(2-Fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carbaldehyde (FETPC) is a heterocyclic compound found in nature and is widely used in biological and medicinal research. It has been studied for its potential to interact with various proteins and enzymes, as well as its ability to serve as a building block in the synthesis of various drugs.
Scientific Research Applications
1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carbaldehyde has been studied for its potential to interact with various proteins and enzymes. It has been found to bind to the active sites of enzymes, such as acetylcholinesterase, and inhibit their activity. This inhibition can be used to study the effects of certain drugs on the enzyme and to study the structure of the enzyme. 1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carbaldehyde has also been used in the synthesis of certain drugs, such as the anti-inflammatory drug celecoxib.
Mechanism of Action
1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carbaldehyde has been found to bind to the active site of enzymes and inhibit their activity. This inhibition occurs through a process known as competitive inhibition, where 1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carbaldehyde binds to the enzyme and prevents the substrate from binding. This prevents the enzyme from catalyzing the reaction, thus inhibiting its activity.
Biochemical and Physiological Effects
1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carbaldehyde has been found to interact with various proteins and enzymes, leading to various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase, and has also been found to bind to certain proteins, such as the protein kinase C. These interactions can lead to changes in cellular signaling pathways, which can lead to various physiological effects.
Advantages and Limitations for Lab Experiments
1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carbaldehyde has several advantages for use in laboratory experiments. It is relatively easy to synthesize, is stable under a variety of conditions, and can be used to study the structure and function of various proteins and enzymes. However, it is important to note that 1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carbaldehyde can be toxic when used in large amounts, so caution should be taken when handling it.
Future Directions
Future research on 1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carbaldehyde could focus on developing new methods for synthesizing the compound, as well as exploring its potential applications in drug development and other areas of medicinal research. Additionally, further research could be conducted on the biochemical and physiological effects of 1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carbaldehyde, as well as its potential to interact with other proteins and enzymes. Finally, further research could be conducted on the safety and toxicity of 1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carbaldehyde, in order to ensure its safe use in laboratory experiments.
properties
IUPAC Name |
2-(2-fluoroethyl)-5-thiophen-3-ylpyrazole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2OS/c11-2-3-13-9(6-14)5-10(12-13)8-1-4-15-7-8/h1,4-7H,2-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBGBTYNNULMJAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NN(C(=C2)C=O)CCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carbaldehyde |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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